molecular formula C11H15NO3 B12984511 Butyl 2-amino-5-hydroxybenzoate

Butyl 2-amino-5-hydroxybenzoate

Cat. No.: B12984511
M. Wt: 209.24 g/mol
InChI Key: IFOHFKQLZBHART-UHFFFAOYSA-N
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Description

Butyl 2-amino-5-hydroxybenzoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with butanol, and the aromatic ring is substituted with amino and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-amino-5-hydroxybenzoate typically involves the esterification of 2-amino-5-hydroxybenzoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:

2-amino-5-hydroxybenzoic acid+butanolH2SO4Butyl 2-amino-5-hydroxybenzoate+H2O\text{2-amino-5-hydroxybenzoic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-amino-5-hydroxybenzoic acid+butanolH2​SO4​​Butyl 2-amino-5-hydroxybenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are critical to achieving high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

Butyl 2-amino-5-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 2-amino-5-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-amino-5-hydroxybenzoate is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications that are not possible with simpler benzoic acid derivatives.

Biological Activity

Butyl 2-amino-5-hydroxybenzoate, also known as Butylparaben, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing findings from various studies.

This compound is an ester derived from para-hydroxybenzoic acid. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₄N₁O₃
  • Molecular Weight : 206.24 g/mol

The presence of the amino and hydroxyl groups in its structure is significant for its biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antioxidant Activity : It may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Receptor Interaction : The compound can interact with various cellular receptors, influencing signal transduction pathways.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. The following table summarizes key findings regarding its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound could be a potential candidate for developing antimicrobial agents.

Anticancer Activity

Recent research has explored the anticancer properties of this compound. A study focused on its effects on human cancer cell lines showed promising results:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Findings :
    • Induced apoptosis in HeLa cells through caspase activation.
    • Inhibited cell proliferation in MCF-7 cells at concentrations above 50 µM.

The following table summarizes the effects observed:

Cell LineConcentration (µM)Effect ObservedReference
HeLa50Apoptosis induction
MCF-7100Reduced proliferation

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study assessed the antimicrobial efficacy of this compound against various bacteria and fungi. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential application in pharmaceutical formulations aimed at treating infections.
  • Cancer Cell Apoptosis :
    Research conducted on HeLa cells indicated that treatment with this compound led to increased levels of cleaved caspases, indicating apoptosis. This suggests a mechanism where the compound may induce programmed cell death in cancer cells, providing a basis for further exploration as an anticancer agent.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

butyl 2-amino-5-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-2-3-6-15-11(14)9-7-8(13)4-5-10(9)12/h4-5,7,13H,2-3,6,12H2,1H3

InChI Key

IFOHFKQLZBHART-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)O)N

Origin of Product

United States

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